REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5]([CH:7]1[CH2:12][CH2:11][CH2:10][NH2+:9][CH2:8]1)=[O:6])[CH3:3].Br[CH2:14][CH2:15][Cl:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:16][CH2:15][CH2:14][N:9]1[CH2:10][CH2:11][CH2:12][CH:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])[CH2:8]1 |f:0.1,3.4.5|
|
Name
|
3-(ethoxycarbonyl)piperidinium hydrochloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(=O)C1C[NH2+]CCC1
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the reside was treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude was purified by chromatography (silica gel, ethyl acetate:petroleum ether 1:5)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CC(CCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |